8-Hydroxy Efavirenz 8-O-β-D-Glucuronide is a significant metabolite of Efavirenz, an antiretroviral medication used primarily in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). This compound is formed through the glucuronidation process, which is a phase II metabolic reaction that enhances the solubility of drugs for excretion. The understanding of this metabolite is crucial for comprehending the pharmacokinetics and potential toxicities associated with Efavirenz therapy.
The primary source of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide is the metabolism of Efavirenz, which is predominantly processed in the liver through cytochrome P450 enzymes, particularly CYP2B6, and subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form various glucuronide metabolites, including this specific compound .
8-Hydroxy Efavirenz 8-O-β-D-Glucuronide falls under the category of pharmacologically inactive metabolites. It is classified as a glucuronide conjugate, which is a common pathway for the detoxification and elimination of many drugs from the body.
The synthesis of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide occurs via enzymatic reactions involving UDP-glucuronosyltransferases. The process begins with the hydroxylation of Efavirenz to form 8-hydroxyefavirenz, followed by conjugation with glucuronic acid.
The molecular structure of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide can be represented as follows:
The structural data can be derived from various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence and position of functional groups.
The efficiency and rate of this reaction can vary based on genetic polymorphisms in UGT enzymes among individuals, which can lead to variability in drug metabolism and response .
The mechanism by which 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide functions primarily involves its role as a metabolite that facilitates the elimination of Efavirenz from systemic circulation. While it does not exert significant pharmacological effects, its formation is crucial for reducing potential toxicity associated with high plasma levels of Efavirenz.
In pharmacokinetic studies, it has been observed that higher levels of this metabolite correlate with lower plasma concentrations of parent Efavirenz, indicating effective metabolic clearance .
The study of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide plays a vital role in optimizing HIV treatment regimens and minimizing adverse effects associated with antiretroviral therapy.
8-Hydroxy Efavirenz 8-O-β-D-Glucuronide (systematic name: (2S,3S,4S,5R,6S)-6-(((S)-6-chloro-4-(cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid) represents a major phase II metabolite of the antiretroviral drug efavirenz. The compound features a β-D-glucuronic acid moiety conjugated via an O-glycosidic linkage to the phenolic oxygen at the 8-position of the hydroxylated efavirenz core structure. This β-configuration at the anomeric center (C1 of the glucuronic acid ring) is stereospecifically formed by human UDP-glucuronosyltransferase (UGT) enzymes and is essential for its biological recognition and transport [5] [8].
The molecular formula is C₂₀H₁₇ClF₃NO₉, with a molecular weight of 507.80 g/mol. Key structural features include:
The compound's structural identity has been confirmed through multiple analytical techniques including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometric analysis, the metabolite typically displays a [M-H]⁻ ion at m/z 506 in negative ionization mode, with characteristic fragment ions corresponding to the sequential loss of the glucuronic acid moiety (176 amu) yielding the 8-hydroxy efavirenz aglycone ion at m/z 330 [5] [8]. The chiral center at the site of glucuronide conjugation (C8) maintains the (S)-configuration of the parent hydroxy metabolite, which is critical for its interactions with metabolic enzymes and transporters [8].
Table 1: Key Structural Identifiers of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide
Property | Value/Descriptor |
---|---|
CAS Registry Number | 252343-38-7 |
Molecular Formula | C₂₀H₁₇ClF₃NO₉ |
Molecular Weight | 507.80 g/mol |
Parent Compound (CAS) | 8-Hydroxyefavirenz (205754-32-1) |
Glycosidic Linkage | O-β-D-Glucuronide at phenolic position |
Precursor Ion (MS) | [M-H]⁻ at m/z 506 |
Characteristic Fragment | [M-H-176]⁻ at m/z 330 (aglycone) |
The physicochemical profile of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide is characterized by moderate water solubility derived from the highly polar, ionizable glucuronic acid moiety. The carboxylic acid group (pKa ≈ 3.2) and multiple hydroxyl groups confer significant hydrophilicity compared to the parent efavirenz molecule. This increased polarity facilitates its elimination via renal and biliary routes. However, the compound also retains substantial hydrophobic character from the efavirenz core structure, particularly the trifluoromethyl group and chlorinated aromatic system, resulting in amphiphilic properties that influence its membrane permeability and distribution [8] [9].
Stability assessments indicate the compound is susceptible to enzymatic hydrolysis by β-glucuronidases present in gut microbiota and certain tissues, which cleaves the glucuronide bond to regenerate the 8-hydroxy efavirenz aglycone. Chemical hydrolysis occurs under strongly alkaline conditions (pH > 9), while it demonstrates relative stability under acidic conditions (pH 2-6). Thermal stability studies reveal decomposition above 186-188°C, consistent with the melting point range observed for the precursor hydroxy compound [9].
The glucuronide conjugate exhibits limited stability in biological matrices at room temperature, necessitating storage at -20°C to prevent degradation. In plasma and urine samples, significant degradation (>15%) occurs within 24 hours at 25°C, primarily due to enzymatic hydrolysis. This instability presents challenges for accurate quantification in pharmacokinetic studies and requires careful sample handling with immediate freezing and the addition of β-glucuronidase inhibitors during collection and processing [8].
Table 2: Physicochemical and Stability Properties
Property | Characteristics |
---|---|
Solubility | Moderate water solubility; soluble in DMSO, methanol |
LogP (estimated) | ~0.8-1.2 (indicating amphiphilic character) |
Ionizable Groups | Carboxylic acid (pKa ≈ 3.2), phenolic OH |
Thermal Stability | Stable up to ~185°C; decomposes at higher temperatures |
pH Stability | Stable at pH 2-6; hydrolyzes under alkaline conditions |
Biological Matrix Stability | Limited (requires storage at -20°C with inhibitors) |
Photostability | No data reported; presumed similar to efavirenz |
The biosynthesis of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide occurs in vivo through a sequential metabolic pathway involving cytochrome P450-mediated hydroxylation followed by UGT-catalyzed glucuronidation. The primary step is CYP2B6-mediated 8-hydroxylation of efavirenz, forming 8-hydroxyefavirenz, which serves as the obligate aglycone precursor. This intermediate then undergoes glucuronidation catalyzed predominantly by hepatic UGT2B7, with minor contributions from UGT1A1, UGT1A3, and UGT1A9. The reaction utilizes uridine 5'-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor, forming the β-configured glycosidic bond [5] [10].
In vitro synthesis employs recombinant UGT isoforms expressed in cellular systems (e.g., insect cells) or human liver microsomes incubated with 8-hydroxyefavirenz and UDPGA. Kinetic studies reveal significant interindividual variability (up to 40-fold) in glucuronidation rates, attributable to UGT2B7 polymorphisms. This enzymatic approach yields the authentic metabolite but faces challenges in scaling and purification [10].
Chemical synthesis routes have been developed to produce reference standards. A typical approach involves:
Radiolabeled versions (e.g., ¹⁴C-labeled at the benzoxazinone ring or ³H-labeled in the glucuronic acid moiety) are synthesized for metabolic tracking studies. Radiolabeling techniques typically involve:
Table 3: Synthesis Approaches for 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide
Synthesis Method | Key Features | Yield Considerations |
---|---|---|
Enzymatic (UGT2B7) | Biologically relevant configuration; requires purification from microsomes | Variable (enzyme activity-dependent) |
Chemical Glycosylation | Higher purity achievable; complex protection/deprotection | Typically low (15-30%) |
Radiolabeled Enzymatic | Incorporation of ¹⁴C or ³H via labeled UDPGA; biological fidelity | Moderate; depends on specific activity |
Radiolabeled Chemical | Site-specific labeling; higher radiochemical purity | Technically challenging; lower yields |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: